![molecular formula C14H22ClNO3Si B8324330 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B8324330.png)
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate
概要
説明
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group, a hydroxyethyl group, and a carbamic acid ester linked to a trimethylsilanyl group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate typically involves multiple steps. One common approach starts with the chlorination of a phenyl derivative, followed by the introduction of a hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the esterification of the carbamic acid with 2-trimethylsilanyl-ethyl alcohol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
In biological research, 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool in biochemical assays.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the carbamic acid ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the chlorinated phenyl group and carbamic acid ester.
(3-Chloropropyl)trimethoxysilane: Contains a chlorinated propyl group and trimethoxysilane, but differs in the overall structure.
4,4’-Difluorobenzophenone: Features a difluorobenzophenone structure, differing significantly from the target compound.
Uniqueness
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate stands out due to its combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties.
特性
分子式 |
C14H22ClNO3Si |
|---|---|
分子量 |
315.87 g/mol |
IUPAC名 |
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H22ClNO3Si/c1-10(17)12-6-5-11(9-13(12)15)16-14(18)19-7-8-20(2,3)4/h5-6,9-10,17H,7-8H2,1-4H3,(H,16,18) |
InChIキー |
MXONPYVPZLUMER-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)NC(=O)OCC[Si](C)(C)C)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
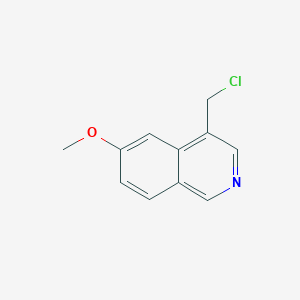
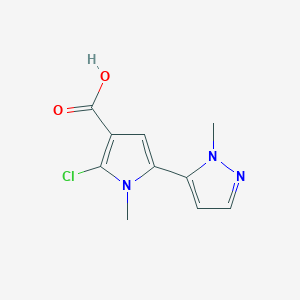
![7-(4-Methylpyridin-3-yl)-3-morpholinoisoxazolo[4,5-b]pyridine](/img/structure/B8324277.png)
![5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo-[2,3-b]pyridine-3-carbohydrazide](/img/structure/B8324287.png)
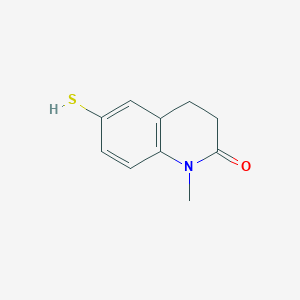
![6-chloro-11H-benzo[e]pyrido[3,2-b][1,4]diazepine](/img/structure/B8324305.png)
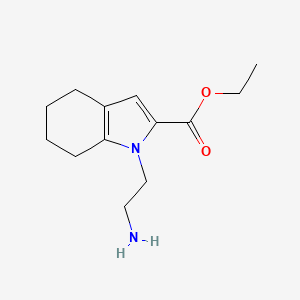
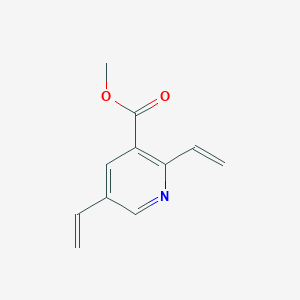
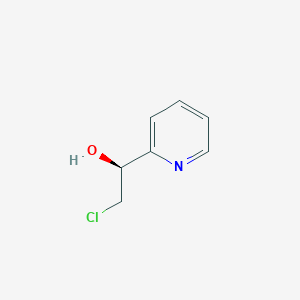
![1-[2-(3-Bromopropoxy)-5-methylphenyl]ethanone](/img/structure/B8324336.png)
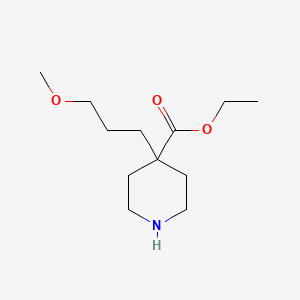
![4-(5-Aza-spiro[2.4]hept-5-yl)-5-chloro-benzene-1,2-diamine](/img/structure/B8324346.png)
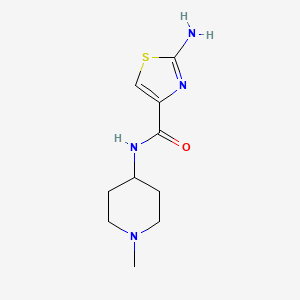
![2-[2-(3-Tert-butyl-phenoxy)-ethyl]-[1,3]dioxane](/img/structure/B8324377.png)
